molecular formula C22H27N7O B6043778 6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine

6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B6043778
M. Wt: 405.5 g/mol
InChI Key: FVZFBHZVIJFBLF-UHFFFAOYSA-N
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Description

6-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine is a triazine-diamine derivative featuring a 1,3,5-triazine core substituted with a 3-methylphenyl group at the 4-position and a piperazine-linked 2-methoxyphenyl moiety at the 6-position. The compound’s structure integrates a planar triazine ring with flexible piperazine and aromatic substituents, enabling diverse interactions with biological targets.

Properties

IUPAC Name

6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-2-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N7O/c1-16-6-5-7-17(14-16)24-22-26-20(25-21(23)27-22)15-28-10-12-29(13-11-28)18-8-3-4-9-19(18)30-2/h3-9,14H,10-13,15H2,1-2H3,(H3,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZFBHZVIJFBLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common route includes the reaction of 2-methoxyphenylpiperazine with a suitable triazine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) are used to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. The compound binds to these receptors, modulating their activity and influencing various physiological pathways. This interaction can lead to therapeutic effects, such as the relaxation of smooth muscles and the reduction of blood pressure .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares a 1,3,5-triazine-2,4-diamine scaffold with several analogs, differing primarily in substituents on the piperazine ring and the aryl groups. Key comparisons include:

Compound Piperazine Substituent Aryl Substituent Molecular Weight (g/mol) Reported Activity Key Structural Differences
Target Compound 2-Methoxyphenyl 3-Methylphenyl 375.48 (calculated) Not reported Reference structure for comparison.
6-[(4-Phenylpiperazin-1-yl)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine () Phenyl 4-Methylphenyl 375.48 Not reported Para-methyl vs. meta-methyl on aryl; phenyl vs. 2-methoxyphenyl on piperazine. Alters steric and electronic profiles .
6-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine () 3-Chlorophenyl 2,4-Dimethylphenyl 437.93 (calculated) Not reported Chlorine introduces electronegativity; dimethyl substitution increases hydrophobicity .
6-{[4-(4-Methoxyphenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine () 4-Methoxyphenyl 3-Methylphenyl 483.57 Not reported Methoxy group position (para vs. ortho) impacts piperazine conformation and π-π interactions .
6-(Piperazin-1-yl)-1,3,5-triazine-2,4-diamine derivatives () Unsubstituted piperazine Varied aryl groups ~300–400 Anti-schistosomiasis Lack of aryl substitution on piperazine reduces steric hindrance, enhancing scaffold flexibility .

Physicochemical and Crystallographic Properties

  • Crystal Packing: notes that substituents on triazine-diamine derivatives influence hydrogen bonding and dihedral angles. For example, a pyridinyl-triazine derivative forms 1D chains via N–H···N bonds.
  • Lipophilicity : Compared to chlorophenyl () or trifluoromethyl analogs (), the methoxy group in the target compound balances hydrophilicity and lipophilicity, favoring oral bioavailability .

Biological Activity

The compound 6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound features a triazine core substituted with a piperazine moiety and methoxyphenyl groups. This structural configuration is crucial for its biological activity as it influences the compound's interaction with various biological targets.

Molecular Formula

  • Molecular Formula: C21H26N6O
  • Molecular Weight: 382.48 g/mol

Structural Characteristics

The compound contains:

  • A triazine ring, which is known for its ability to interact with various enzymes and receptors.
  • A piperazine ring that can enhance solubility and bioavailability.
  • A methoxyphenyl group that may contribute to its pharmacological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of triazine derivatives, including this compound. Triazines have been shown to inhibit key signaling pathways involved in cancer progression.

Mechanisms of Action:

  • Inhibition of Protein Kinases: Triazines can inhibit various protein kinases, which play critical roles in cell proliferation and survival. For example, they have been noted to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair .
  • EGFR Inhibition: Some derivatives exhibit significant inhibitory activity against the epidermal growth factor receptor (EGFR), a common target in cancer therapy. For instance, compounds similar to this one have shown IC50 values as low as 25.9 µM against wild-type EGFR .
  • Induction of Apoptosis: Certain triazine derivatives have been reported to induce apoptosis in cancer cell lines, suggesting their potential as chemotherapeutic agents .

Structure-Activity Relationships (SAR)

Understanding the relationship between structure and biological activity is essential for optimizing this compound's efficacy:

SubstituentEffect on Activity
Piperazine moietyEnhances binding affinity to targets
Methoxy groupMay improve solubility and bioavailability
Triazine coreEssential for interaction with kinases

Research indicates that modifications to these substituents can lead to increased potency against specific cancer cell lines .

Case Studies

  • Study on Antitumor Efficacy: A systematic review analyzed various s-triazine derivatives, revealing that those with piperazine substitutions exhibited enhanced cytotoxic effects against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines .
  • In Vivo Studies: Animal models treated with triazine derivatives showed significant tumor reduction compared to control groups, further supporting their potential as anticancer agents .
  • Clinical Relevance: The ongoing development of triazine-based compounds emphasizes their importance in creating targeted therapies for cancers resistant to conventional treatments.

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